Clavaldehyde -

Clavaldehyde

Catalog Number: EVT-1586865
CAS Number:
Molecular Formula: C8H7NO5
Molecular Weight: 197.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Clavaldehyde is an organic heterobicyclic compound that is clavulanic acid in which the allylic alcohol group has been oxidised to the corresponding aldehyde. It has a role as a bacterial metabolite. It is an enal, an organic heterobicyclic compound, a beta-lactam and an oxo monocarboxylic acid. It is a conjugate acid of a clavaldehyde(1-).
Source

Clavaldehyde is primarily produced by Streptomyces clavuligerus, a bacterium recognized for its ability to synthesize various beta-lactam compounds, including clavulanic acid. The production of clavaldehyde occurs during the secondary metabolic phase of bacterial growth, where the organism utilizes specific precursors derived from its environment to synthesize complex organic molecules .

Classification

Clavaldehyde is classified under the category of beta-lactam compounds, which are characterized by a common structural feature known as the beta-lactam ring. This classification places it alongside other significant antibiotics and their derivatives, which are crucial in combating bacterial infections.

Synthesis Analysis

Methods

The synthesis of clavaldehyde can be approached through both biological and chemical methods. The predominant method involves fermentation using Streptomyces clavuligerus under controlled conditions that optimize the yield of clavaldehyde.

Technical Details

Molecular Structure Analysis

Structure

Clavaldehyde features a beta-lactam ring structure, which is crucial for its biological activity. The molecular formula for clavaldehyde is C₁₃H₁₃N₃O₄, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.

Chemical Reactions Analysis

Reactions

Clavaldehyde can participate in various chemical reactions typical of beta-lactams, including hydrolysis and acylation reactions.

Technical Details

  1. Hydrolysis: Clavaldehyde can undergo hydrolysis to form less active or inactive products when exposed to water under acidic or basic conditions.
  2. Acylation: It can also react with acylating agents to form more complex derivatives that may exhibit enhanced pharmacological properties.
Mechanism of Action

Process

The mechanism of action of clavaldehyde primarily revolves around its structural similarity to penicillin-like antibiotics. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), thereby disrupting the transpeptidation process essential for bacterial growth.

Data

Research indicates that clavaldehyde's efficacy as an antibiotic may be enhanced when used in combination with other antibiotics, particularly those susceptible to beta-lactamase enzymes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clavaldehyde is typically found as a white to off-white crystalline powder.
  • Solubility: It is soluble in polar solvents such as water and methanol but has limited solubility in non-polar solvents.

Chemical Properties

  • Stability: Clavaldehyde is sensitive to hydrolysis and should be stored under dry conditions to maintain stability.
  • pH Sensitivity: The compound's stability can vary significantly with changes in pH, making it essential to control the pH during storage and application.
Applications

Scientific Uses

Clavaldehyde has potential applications in several areas:

  1. Antibiotic Development: Due to its structural similarity to clavulanic acid, it may serve as a lead compound for developing new antibiotics that can overcome bacterial resistance.
  2. Biochemical Research: Its role in inhibiting beta-lactamase enzymes makes it valuable for studying enzyme mechanisms and developing inhibitors for resistant bacterial strains.
  3. Pharmaceutical Formulations: Clavaldehyde could be incorporated into formulations intended for treating infections caused by beta-lactamase-producing bacteria.
Biosynthetic Pathways and Precursor Roles in β-Lactamase Inhibitor Systems

Biogenesis of Clavaldehyde in Streptomyces clavuligerus Secondary Metabolism

Pathway Elucidation: From Carboxyethylarginine to Clavaminic Acid Intermediates

Clavaldehyde ((3R,5R)-clavaldehyde) is the immediate biosynthetic precursor of the β-lactamase inhibitor clavulanic acid. Its biogenesis in Streptomyces clavuligerus initiates with the condensation of L-arginine and glyceraldehyde-3-phosphate (G3P), catalyzed by carboxyethylarginine synthase (CeaS2). This reaction yields N2-(2-carboxyethyl)-arginine, the first dedicated intermediate in the pathway [1] [6]. Subsequent cyclization by β-lactam synthetase (BLS2) forms the monocyclic β-lactam deoxyguanidinoproclavaminic acid, which undergoes hydroxylation via clavaminate synthase (CAS2) to produce guanidinoproclavaminic acid [1] [9]. Proclavaminate amidinohydrolase (PAH2) then excises the amidino group to generate proclavaminic acid. Finally, CAS2 performs oxidative cyclization and desaturation to yield the pivotal branch-point intermediate (3S,5S)-clavaminic acid [6] [9].

Table 1: Key Intermediates in Clavaldehyde Biosynthesis

IntermediateEnzyme CatalystStructural Significance
N2-(2-Carboxyethyl)-arginineCeaS2Linear precursor with arginine/G3P backbone
Deoxyguanidinoproclavaminic acidBLS2Monocyclic β-lactam core formation
Guanidinoproclavaminic acidCAS2 (hydroxylation)Hydroxylated guanidino group
Proclavaminic acidPAH2Amidino group removal
(3S,5S)-Clavaminic acidCAS2 (oxidative cyclization/desaturation)Bicyclic β-lactam/oxazolidine system (3S,5S)

Enzymatic Catalysis: Clavaminate Synthase (CAS) Isoforms and Substrate Specificity

The conversion of proclavaminic acid to clavaminic acid is mediated by clavaminate synthase (CAS), a multifunctional Fe2+/α-ketoglutarate-dependent dioxygenase. S. clavuligerus possesses two CAS isoforms:

  • Cas1: Chromosomally encoded, primarily involved in (3S,5S)-clavam (e.g., alanylclavam) biosynthesis.
  • Cas2: Located within the clavulanic acid gene cluster (ORF5), essential for clavaminic acid formation [1] [6].

Despite 68% sequence identity, Cas2 exhibits strict specificity for intermediates with the 3R,5R stereochemistry required for clavulanic acid, while Cas1 processes 3S,5S substrates [6] [9]. Structural studies reveal Cas2’s active site accommodates clavaminic acid’s bicyclic ring via hydrogen bonding with Arg297 and hydrophobic interactions with Phe221, ensuring precise stereochemical control during desaturation [9].

Table 2: Functional Divergence of CAS Isoforms in S. clavuligerus

IsoformGene LocationSubstrate PreferenceProduct StereochemistryPrimary Metabolic Role
Cas1Chromosome (clavam cluster)Proclavaminic acid derivatives3S,5SAntipodal clavam biosynthesis (e.g., alanylclavam)
Cas2Chromosome (CA gene cluster)Proclavaminic acid3R,5RClavaminic acid for clavulanic acid pathway

Compartmentalization of Early vs. Late Biosynthetic Stages in Dual Gene Clusters

Clavaldehyde biosynthesis involves three distinct gene clusters with compartmentalized functions:

  • Clavulanic Acid Cluster (Chromosome): Encodes "early" enzymes (CeaS2, BLS2, PAH2, CAS2) converting arginine/G3P to clavaminic acid, and "late" enzymes (e.g., ClaR, OppA transporters) modifying clavaminic acid to clavaldehyde [6].
  • Paralogous "Early" Gene Cluster (Plasmid pSCL4): Contains ceaS1, bls1, pah1, and cas1 homologs. These support clavaminic acid synthesis in soy-based media but not defined synthetic media, explaining the "leaky" CA-negative phenotype of early-gene mutants in complex media [6] [8].
  • Clavam Biosynthetic Cluster (Chromosome): Drives 3S,5S-clavam production via cas1 [6].

This spatial segregation enables parallel biosynthesis of clavulanic acid and antipodal clavams, with cross-talk limited to early intermediates. Plasmid pSCL4’s instability (≈4×105-fold copy loss in mutants) further modulates metabolic flux [4] [8].

Functional and Regulatory Dynamics of Clavaldehyde

Oxidation to Clavulanic Acid: ClaR Transcriptional Regulation and Dehydrogenase Kinetics

Clavaldehyde is oxidized to clavulanic acid by clavaldehyde dehydrogenase (CAD), encoded by orf9 in the CA cluster. This NADPH-dependent enzyme exhibits high specificity for (3R,5R)-clavaldehyde (Km = 18 µM), generating clavulanic acid with a kcat of 4.2 s-1 [9]. Expression of cad is tightly controlled by the LysR-type regulator ClaR, which activates transcription of "late" pathway genes (orf10orf17, cad) [4] [6]. claR mutants show 92–99% reductions in clavulanic acid but overproduce holomycin due to global metabolic rewiring [4]. ClaR binding sites upstream of cad contain a conserved T-N11-A motif essential for activation [6].

Oligopeptide-Binding Protein (OppA) Transporters in Precursor Shuttling

Clavaldehyde biosynthesis requires peptide-bound intermediates. The oligopeptide-binding proteins OppA1 (ORF7) and OppA2 (ORF15) import small peptides supplying arginine for early pathway steps. Structural studies confirm OppA2 binds arginine and bradykinin (RPPGFSPFR) via a deep cleft formed by domains D1–D3, with affinity (Kd) of 1.2 µM for arginine [9]. oppA2 disruption abolishes growth on bradykinin as a nitrogen source and reduces CA titers by 70%, confirming its role in precursor uptake [9].

Strain Engineering for Enhanced Clavaldehyde/Clavulanic Acid Production

Regulatory Gene Overexpression: pimM and claR Amplification Effects

Constitutive expression of pimM (a PAS-LuxR regulator from S. natalensis) in S. clavuligerus upregulates the CA cluster 10-fold, boosting clavulanic acid production 7-fold [10]. Similarly, claR overexpression increases transcription of late genes (orf12, orf13, cad) by 8-fold, enhancing clavaldehyde flux to clavulanic acid [4] [6].

CRISPR-Cas9-Mediated Silencing of Competing Pathways

Disruption of holomycin (SMCp21 cluster) and 3S,5S-clavam biosynthesis (cas1 knockout) via CRISPR-Cas9 redirects metabolic resources toward clavaldehyde. Combined with claR overexpression, this strategy elevates clavulanic acid titers to 1.8 g·L−1 in industrial strains [3] [6].

Fermentation Optimization: Phosphate-Limited Media and Dissolved Oxygen Control

Clavulanic acid biosynthesis is induced under phosphate limitation (≤0.1 mM). Low phosphate activates PhoP, which indirectly upregulates claR expression [1]. Maintaining dissolved oxygen >30% saturation in fed-batch bioreactors minimizes spontaneous clavaldehyde oxidation to clavulanic acid, stabilizing the precursor pool [1] [3].

Chemical Properties and Reactivity

β-Lactamase Inhibition Mechanism: Irreversible Active-Site Serine Acylation

Clavaldehyde’s inhibition mechanism mirrors clavulanic acid: Its strained bicyclic core undergoes nucleophilic attack by β-lactamase’s active-site serine, forming an acyl-enzyme complex. Subsequent rearrangement yields a vinylogous carbamate that cross-links catalytic residues, irreversibly inactivating class A β-lactamases (e.g., TEM-1, SHV-1) [2] [5].

Aldehyde Group Reactivity: Spontaneous Oxidation and Schiff Base Formation

The aldehyde moiety renders clavaldehyde chemically labile. It undergoes:

  • Spontaneous oxidation to clavulanic acid in aerobic conditions.
  • Schiff base formation with lysine residues of β-lactamases, enhancing inhibitory efficiency [9].Stabilization requires anaerobic extraction and storage at −80°C [9].

Properties

Product Name

Clavaldehyde

IUPAC Name

(2R,3Z,5R)-7-oxo-3-(2-oxoethylidene)-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Molecular Formula

C8H7NO5

Molecular Weight

197.14 g/mol

InChI

InChI=1S/C8H7NO5/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h1-2,6-7H,3H2,(H,12,13)/b4-1-/t6-,7-/m1/s1

InChI Key

NABDJFSYSZIMMH-PBFISZAISA-N

Canonical SMILES

C1C2N(C1=O)C(C(=CC=O)O2)C(=O)O

Isomeric SMILES

C1[C@@H]2N(C1=O)[C@H](/C(=C/C=O)/O2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.